ethyl 6-[2-(3-methoxyanilino)-2-oxoethyl]-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate
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Overview
Description
Ethyl 6-[2-(3-methoxyanilino)-2-oxoethyl]-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-diene-11-carboxylate is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-[2-(3-methoxyanilino)-2-oxoethyl]-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate involves a multi-step process. One of the key steps includes the formation of the tricyclic core through a tandem C–N and C–O bond formation reaction. This reaction typically employs triethylamine as a base and toluene as a solvent, conducted at room temperature to achieve good to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[2-(3-methoxyanilino)-2-oxoethyl]-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield epoxides or other oxidized derivatives, while reduction reactions can produce reduced forms of the compound with modified functional groups.
Scientific Research Applications
Ethyl 6-[2-(3-methoxyanilino)-2-oxoethyl]-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Potential use in drug discovery and development due to its unique structure and biological activity.
Material Science: Application in the synthesis of novel materials with specific properties.
Biological Research: Study of its interactions with biological molecules and potential therapeutic effects.
Industrial Chemistry: Use as a precursor or intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of ethyl 6-[2-(3-methoxyanilino)-2-oxoethyl]-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethyl-2-pyrimidinyl)-9-methyl-8-oxa-5-thia-3,11,12-triazatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraen-4-amine
- 4-(2-amino-5-pyrimidinyl)-N-ethyl-6-(4-morpholinyl)-8-thia-3,5,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-12-carboxamide
Uniqueness
Ethyl 6-[2-(3-methoxyanilino)-2-oxoethyl]-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-diene-11-carboxylate is unique due to its specific tricyclic structure and the presence of multiple functional groups
Properties
Molecular Formula |
C27H26N4O6S |
---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
ethyl 6-[2-(3-methoxyanilino)-2-oxoethyl]-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate |
InChI |
InChI=1S/C27H26N4O6S/c1-3-37-27(35)29-13-12-20-21(15-29)38-25-23(20)24(33)31(18-9-5-4-6-10-18)26(34)30(25)16-22(32)28-17-8-7-11-19(14-17)36-2/h4-11,14H,3,12-13,15-16H2,1-2H3,(H,28,32) |
InChI Key |
ZDUQQQNBUIZDLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC(=O)NC4=CC(=CC=C4)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
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